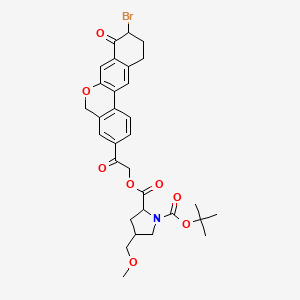
Velpatasvir intermediate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Velpatasvir intermediate is a crucial compound in the synthesis of Velpatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C infections. Velpatasvir is an NS5A inhibitor that plays a key role in inhibiting the replication and assembly of the Hepatitis C virus .
Métodos De Preparación
The preparation of Velpatasvir intermediate involves several synthetic routes and reaction conditions. One common method includes the nucleophilic substitution of a compound under alkaline conditions, followed by a coupling reaction in the presence of a metal catalyst . Industrial production methods often utilize inexpensive and readily available materials, with processes designed for large-scale production .
Análisis De Reacciones Químicas
Velpatasvir intermediate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Velpatasvir intermediate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of antiviral compounds. In biology and medicine, it is crucial for developing treatments for Hepatitis C, as it helps inhibit the replication of the virus . Industrially, it is used in the large-scale production of antiviral medications .
Mecanismo De Acción
The mechanism of action of Velpatasvir intermediate involves its role as a precursor to Velpatasvir, which inhibits the non-structural protein 5A (NS5A) necessary for Hepatitis C virus replication and assembly . By blocking NS5A, Velpatasvir prevents the virus from replicating and assembling, thereby reducing the viral load in the patient’s body.
Comparación Con Compuestos Similares
Velpatasvir intermediate can be compared with other similar compounds such as Ledipasvir and Daclatasvir, which are also NS5A inhibitors used to treat Hepatitis C . Velpatasvir has a significantly higher barrier to resistance, making it a more potent and reliable option for treatment . Other similar compounds include Sofosbuvir and Voxilaprevir, which are used in combination with Velpatasvir for a more comprehensive treatment approach .
Propiedades
Fórmula molecular |
C31H34BrNO8 |
|---|---|
Peso molecular |
628.5 g/mol |
Nombre IUPAC |
2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |
Clave InChI |
RNASTNSTOJLQQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















